molecular formula C7H6N2O3S B14838100 2-Cyano-5-hydroxybenzenesulfonamide

2-Cyano-5-hydroxybenzenesulfonamide

Cat. No.: B14838100
M. Wt: 198.20 g/mol
InChI Key: ZDNRWWRMGHATII-UHFFFAOYSA-N
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Description

2-Cyano-5-hydroxybenzenesulfonamide is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of applications, particularly in medicinal chemistry as antibacterial agents. This compound features a cyano group (-CN) and a hydroxy group (-OH) attached to a benzene ring, along with a sulfonamide group (-SO2NH2). The presence of these functional groups makes it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyano-5-hydroxybenzenesulfonamide typically involves the introduction of the cyano group and the sulfonamide group onto a benzene ring. One common method is the reaction of 5-hydroxybenzenesulfonamide with a cyanating agent such as cyanogen bromide (BrCN) under basic conditions. The reaction is usually carried out in a solvent like acetonitrile at room temperature.

Industrial Production Methods

Industrial production of this compound may involve more scalable and cost-effective methods. For instance, the use of continuous flow reactors can enhance the efficiency and yield of the synthesis process. Additionally, the choice of catalysts and solvents can be optimized to reduce production costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-Cyano-5-hydroxybenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate (KMnO4).

    Reduction: The cyano group can be reduced to an amine group using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Formation of 2-cyano-5-oxobenzenesulfonamide.

    Reduction: Formation of 2-amino-5-hydroxybenzenesulfonamide.

    Substitution: Formation of various substituted sulfonamides depending on the nucleophile used.

Scientific Research Applications

2-Cyano-5-hydroxybenzenesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly for carbonic anhydrase.

    Medicine: Explored for its antibacterial properties and potential use in drug development.

    Industry: Utilized in the production of dyes and pigments due to its stable aromatic structure.

Mechanism of Action

The mechanism of action of 2-Cyano-5-hydroxybenzenesulfonamide involves its interaction with specific molecular targets. For instance, as a sulfonamide, it can inhibit the enzyme dihydropteroate synthase, which is crucial for the synthesis of folic acid in bacteria. This inhibition disrupts bacterial growth and replication, making it an effective antibacterial agent.

Comparison with Similar Compounds

Similar Compounds

    2-Cyano-5-aminobenzenesulfonamide: Similar structure but with an amino group instead of a hydroxy group.

    2-Cyano-5-methoxybenzenesulfonamide: Similar structure but with a methoxy group instead of a hydroxy group.

    2-Cyano-5-chlorobenzenesulfonamide: Similar structure but with a chloro group instead of a hydroxy group.

Uniqueness

2-Cyano-5-hydroxybenzenesulfonamide is unique due to the presence of both a hydroxy group and a cyano group on the benzene ring. This combination of functional groups allows for a diverse range of chemical reactions and applications, making it a valuable compound in various fields of research and industry.

Properties

Molecular Formula

C7H6N2O3S

Molecular Weight

198.20 g/mol

IUPAC Name

2-cyano-5-hydroxybenzenesulfonamide

InChI

InChI=1S/C7H6N2O3S/c8-4-5-1-2-6(10)3-7(5)13(9,11)12/h1-3,10H,(H2,9,11,12)

InChI Key

ZDNRWWRMGHATII-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1O)S(=O)(=O)N)C#N

Origin of Product

United States

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